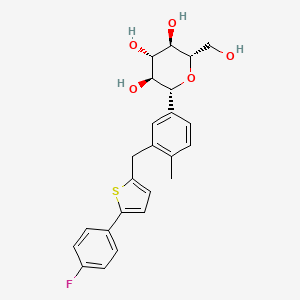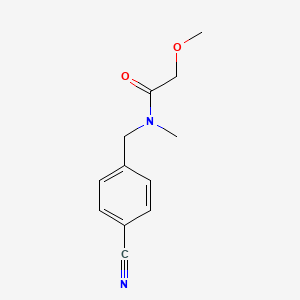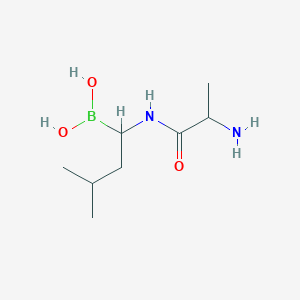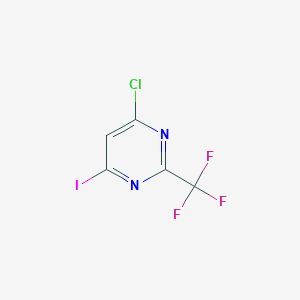![molecular formula C10H12BrFOZn B14891851 3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. It is a reagent that contains a phenylzinc bromide moiety substituted with a 3’-fluoropropoxy group. This compound is typically used in cross-coupling reactions and other synthetic applications due to its reactivity and stability in tetrahydrofuran.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’-fluoropropoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst in tetrahydrofuran. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition.
Catalyst: A palladium or nickel catalyst is often used to facilitate the formation of the organozinc compound.
Solvent: Tetrahydrofuran is used as the solvent due to its ability to stabilize the organozinc reagent.
Industrial Production Methods
In industrial settings, the production of 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The compound is then purified and standardized to a concentration of 0.25 M in tetrahydrofuran for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include organic halides, palladium or nickel catalysts, and bases such as potassium carbonate.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to slightly elevated temperatures.
Major Products
The major products formed from reactions involving 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide are typically substituted aromatic compounds, where the phenyl ring is functionalized with various groups depending on the nature of the coupling partner.
Aplicaciones Científicas De Investigación
3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc moiety acts as a nucleophile, attacking electrophilic centers in the coupling partner. The presence of the 3’-fluoropropoxy group can influence the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc bromide: A simpler organozinc compound without the 3’-fluoropropoxy group.
4-Fluorophenylzinc bromide: Contains a fluorine atom directly attached to the phenyl ring.
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Contains a morpholino group instead of the 3’-fluoropropoxy group.
Uniqueness
3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide is unique due to the presence of the 3’-fluoropropoxy group, which can enhance its reactivity and selectivity in certain reactions. This makes it a valuable reagent for specific synthetic applications where other organozinc compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H12BrFOZn |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
bromozinc(1+);3-fluoropropoxymethylbenzene |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c11-7-4-8-12-9-10-5-2-1-3-6-10;;/h1-2,5-6H,4,7-9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
XIIJXRIFDCBEDD-UHFFFAOYSA-M |
SMILES canónico |
C1=C[C-]=CC(=C1)COCCCF.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)


![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(8+/-,9S)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B14891802.png)



![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)


